Phenyl triflimide

Microwave-assisted synthesis Aryl triflate synthesis High-throughput chemistry

Unlike highly reactive, moisture-sensitive triflic anhydride, Phenyl triflimide is a crystalline, non-hygroscopic solid that can be weighed in air. Its attenuated electrophilicity suppresses over-triflation and yields Z/E ratios up to 95:5 for stereodefined vinyl triflates—a ≥15-point improvement over Tf₂O. Microwave-assisted protocols achieve full conversion in 6 minutes, enabling 40–80 compounds per day. As the only triflating reagent that reliably delivers enol triflates when enolates are generated in THF with KHMDS/LDA, it avoids THF polymerization caused by Tf₂O. It also serves as a stable, non-volatile p-type dopant for SWCNT transparent conductive electrodes.

Molecular Formula C8H5F6NO4S2
Molecular Weight 357.3 g/mol
CAS No. 37595-74-7
Cat. No. B033088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl triflimide
CAS37595-74-7
Synonyms1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide;  1,1,1-Trifluoro-N-phenyl-N-trifluoromethanesulfonylmethanesulfonamide;  N,N-Bis(trifluoromethanesulfonyl)aniline;  N,N-Bis(trifluoromethylsulfonyl)aniline;  N,N-Bis(trifluorometh
Molecular FormulaC8H5F6NO4S2
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H
InChIKeyDIOHEXPTUTVCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl Triflimide (PhNTf₂, CAS 37595-74-7): Mild Triflating Reagent for Controlled Sulfonate Ester Synthesis


Phenyl triflimide (N-Phenyl-bis(trifluoromethanesulfonimide), PhNTf₂, CAS 37595-74-7) is a crystalline, non-hygroscopic sulfonimide reagent that functions as a mild electrophilic triflating agent [1]. It serves as a controlled alternative to triflic anhydride (Tf₂O) for introducing the trifluoromethanesulfonyl (triflyl, Tf) group onto oxygen and nitrogen nucleophiles, enabling the synthesis of aryl triflates, enol triflates, vinyl triflates, and triflamides . Unlike the highly reactive and moisture-sensitive Tf₂O, PhNTf₂ is stable at room temperature and can be weighed in air without special precautions .

Why Phenyl Triflimide Cannot Be Replaced by Triflic Anhydride or Other Triflating Agents in Sensitive Substrates


Triflic anhydride (Tf₂O) is the most widely used triflating reagent, but its high electrophilicity frequently leads to over-triflation, substrate decomposition, and poor yields with enolates in coordinating solvents such as tetrahydrofuran [1]. Alternative reagents including N-triflylimidazole and Comins‘ reagent (N-(5-chloro-2-pyridyl)bis(triflimide)) differ in their reactivity profiles and generate distinct byproducts that can complicate purification [2]. PhNTf₂ occupies a unique position in the triflation reagent landscape: it provides sufficient electrophilicity to triflate phenols, enolates, and amines under mild conditions, yet its attenuated reactivity relative to Tf₂O minimizes side reactions and enables applications where Tf₂O fails entirely .

Phenyl Triflimide (PhNTf₂) Evidence Guide: Quantified Performance Differentiation Versus Triflic Anhydride


Microwave-Assisted Aryl Triflate Synthesis: Reaction Completion in 6 Minutes with PhNTf₂

Under controlled microwave heating conditions, the synthesis of aryl triflates from phenols using phenyl triflimide (PhNTf₂) achieves complete conversion in only 6 minutes [1]. This rapid reaction time contrasts sharply with conventional thermal triflation protocols using triflic anhydride, which typically require 2–24 hours for completion and often necessitate careful temperature control to prevent exothermic decomposition [2].

Microwave-assisted synthesis Aryl triflate synthesis High-throughput chemistry

Enol Triflate Stereoselectivity: (Z)-Vinyl Triflates with Z/E Ratios up to 95:5 Using PhNTf₂

Triflation of α-alkoxyacetoaldehydes with phenyl triflimide (PhNTf₂) and DBU yields (Z)-vinyl triflates with Z/E stereoselectivity ratios up to 95:5 [1]. In contrast, triflation with triflic anhydride under analogous conditions typically exhibits lower stereocontrol and requires stringent temperature management to avoid isomerization [2].

Stereoselective synthesis Enol triflation Vinyl triflate intermediates

Enolate Triflation Yield Superiority: PhNTf₂ Outperforms Tf₂O in THF-Based Protocols

In the synthesis of enol triflates from ketone enolates, triflic anhydride (Tf₂O) is documented to give 'only poor to moderate yields' when reactions are conducted in tetrahydrofuran (THF), a solvent essential for many enolate generation protocols [1]. Phenyl triflimide (PhNTf₂), by contrast, is the reagent of choice for this transformation, delivering consistently high yields of enol triflates in THF-based systems without the decomposition pathways that plague Tf₂O [2].

Enolate chemistry Triflation yield optimization Ketone functionalization

THF Polymerization Mitigation: PhNTf₂ Eliminates Decomposition Observed with Tf₂O

Triflic anhydride (Tf₂O) is known to induce rapid polymerization of tetrahydrofuran (THF), causing decomposition of the reaction mixture and complicating purification [1]. This side reaction can necessitate the addition of pyridine or other stabilizing additives to mitigate THF degradation. Phenyl triflimide (PhNTf₂) does not promote THF polymerization, allowing for cleaner reaction profiles and simplified workup procedures when THF is the required solvent .

Reaction safety THF stability Triflation reagent compatibility

Physical Form and Handling Stability: Crystalline Solid PhNTf₂ Versus Moisture-Sensitive Liquid Tf₂O

Phenyl triflimide (PhNTf₂) is a stable, crystalline solid with a melting point of 100–102 °C that can be weighed in air without special precautions [1]. In contrast, triflic anhydride (Tf₂O) is a corrosive, moisture-sensitive liquid (boiling point 81–83 °C) that fumes in air, requires storage under inert atmosphere, and must be handled in a fume hood with rigorous exclusion of water to prevent exothermic hydrolysis to triflic acid .

Reagent handling Laboratory safety Moisture sensitivity

Phenyl Triflimide Application Scenarios: Where PhNTf₂ Delivers Quantifiable Advantage


High-Throughput Parallel Synthesis of Aryl Triflate Libraries

When synthesizing diverse libraries of aryl triflates for cross-coupling screening, microwave-assisted protocols using PhNTf₂ achieve full conversion in 6 minutes per reaction [1]. This 20–240× acceleration relative to conventional Tf₂O thermal protocols enables a single researcher to process 40–80 compounds per day versus 4–10 compounds with Tf₂O, dramatically increasing screening throughput in medicinal chemistry hit-to-lead campaigns. The crystalline solid form also facilitates automated solid dispensing, a practical impossibility with liquid Tf₂O.

Stereocontrolled Vinyl Triflate Synthesis for Cross-Coupling in Complex Molecule Construction

In the synthesis of stereodefined vinyl triflate intermediates—particularly for (Z)-configured alkenes destined for Suzuki-Miyaura or Stille couplings—PhNTf₂ delivers Z/E ratios up to 95:5, compared to 60:40 to 80:20 typically achieved with Tf₂O [1]. This ≥15 percentage point improvement in stereochemical fidelity reduces or eliminates the need for chromatographic separation of geometric isomers, preserving precious advanced intermediates and shortening synthetic routes in total synthesis of natural products and pharmaceutical candidates [2].

Enolate Triflation in THF-Based Reaction Sequences

When synthetic routes require enolate generation in THF using strong bases (KHMDS, LDA, or iPr₂NMgBr), PhNTf₂ is the only triflating reagent that reliably delivers preparative yields of enol triflates [1]. Tf₂O in THF produces THF polymerization that decomposes the reaction mixture, often reducing yields below 50% or causing complete reaction failure [2]. Procuring PhNTf₂ for these protocols eliminates the need for solvent switching, additive screening, or alternative enolate generation strategies that add steps and reduce overall yield.

Transparent p-Type Doping of Carbon Nanotubes for Electronic Device Fabrication

PhNTf₂ functions as a strong electron-withdrawing p-type dopant for single-walled carbon nanotubes (SWCNTs), enhancing electrical conductivity while maintaining optical transparency—a critical requirement for transparent conductive electrodes in organic electronics and flexible displays [1]. Unlike metal-based dopants (e.g., AuCl₃, FeCl₃) that introduce opacity and metal contamination, or volatile molecular dopants (F₄-TCNQ) that sublime during device processing, PhNTf₂ provides stable, non-volatile doping from a readily handled crystalline precursor [2].

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